molecular formula C7H3Cl2N3 B1322554 4,7-Dichloropyrido[2,3-d]pyrimidine CAS No. 552331-44-9

4,7-Dichloropyrido[2,3-d]pyrimidine

Cat. No.: B1322554
CAS No.: 552331-44-9
M. Wt: 200.02 g/mol
InChI Key: VRXZQRLAIVDILJ-UHFFFAOYSA-N
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Description

4,7-Dichloropyrido[2,3-d]pyrimidine is an organic compound with the chemical formula C8H4Cl2N2. It is a colorless to pale yellow crystalline solid with a melting point of approximately 148-150 degrees Celsius . This compound belongs to the class of pyridopyrimidines, which are heterocyclic compounds containing both pyridine and pyrimidine rings. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine typically involves the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, followed by reduction using Raney nickel in dimethylformamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,7-Dichloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions used.

Mechanism of Action

The mechanism of action of 4,7-Dichloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. Its degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit or modulate the activity of its targets . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

4,7-Dichloropyrido[2,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential therapeutic applications.

Properties

IUPAC Name

4,7-dichloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXZQRLAIVDILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626868
Record name 4,7-Dichloropyrido[2,3-d]pyrimidine
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Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-44-9
Record name 4,7-Dichloropyrido[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552331-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dichloropyrido[2,3-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of Example 140C (1 g, 5.5 mmol) in phosphorus oxychloride (40 mL) was refluxed for 2 h then cooled and evaporated. The residue was taken into ethyl acetate (75 ml), washed with saturated sodium bicarbonate (50 ml) water (50 ml) and brine (50 ml). The ethyl acetate was evaporated to yield 0.8 g of product (73%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
73%

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